Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine
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Overview
Description
Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
The primary targets of Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various cellular processes, including cell differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its targets by binding directly to these nuclear receptors, stimulating their transcriptional activities in a hormone-dependent fashion . This interaction leads to changes in the expression of specific genes, which can have various downstream effects depending on the specific pathway involved .
Biochemical Pathways
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole compounds are generally known for their good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. Given its wide range of biological activities, this compound could potentially influence a variety of cellular processes, from inflammation and pain perception to microbial growth and tumor progression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water, alcohol, and ether could affect its distribution within the body and its ability to reach its targets. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine are largely determined by its thiazole ring. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may influence cell function in a variety of ways.
Molecular Mechanism
Thiazole derivatives are known to exert their effects through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine typically involves the reaction of 2-amino-4-methylthiazole with ethyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the ethyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (e.g., halides, alkoxides); reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives, which can be further utilized in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets in cancer cells.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Comparison with Similar Compounds
Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine can be compared with other thiazole derivatives, such as:
2-Mercapto-4-methyl-5-thiazoleacetic acid: Another thiazole derivative with similar structural features but different functional groups, leading to distinct chemical properties and applications.
4-Methyl-5-thiazoleethanol:
Thiazolecarboxamides: Compounds with a carboxamide group, which can exhibit different biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which allows for diverse chemical modifications and a wide range of applications in various fields.
Properties
IUPAC Name |
N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.C2H2O4.H2O/c1-6-7(3-4-8-2)10-5-9-6;3-1(4)2(5)6;/h5,8H,3-4H2,1-2H3;(H,3,4)(H,5,6);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUPLIKXDLLODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCNC.C(=O)(C(=O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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